7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine
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Overview
Description
7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine is a heterocyclic compound that features a seven-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a suitable aldehyde or ketone, followed by cyclization using acid or base catalysts . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
- 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
- 2-Methoxy-1-azacycloheptene
Uniqueness
7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18N2O |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
7-methoxy-2-methyl-1,3,4,5-tetrahydro-2-benzazepin-5-amine |
InChI |
InChI=1S/C12H18N2O/c1-14-6-5-12(13)11-7-10(15-2)4-3-9(11)8-14/h3-4,7,12H,5-6,8,13H2,1-2H3 |
InChI Key |
AOPHWVIXVXBXFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C2=C(C1)C=CC(=C2)OC)N |
Origin of Product |
United States |
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